N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide, commonly known as DAS-181, is a novel antiviral drug that has gained significant attention due to its unique mechanism of action. It is a sialidase fusion protein that cleaves the sialic acid receptors on the surface of host cells, thereby preventing the attachment of viral particles to the host cells.
Scientific Research Applications
Sulfoxidation and Organic Synthesis
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide is involved in sulfoxidation reactions, crucial for synthesizing various sulfoxides. A study demonstrated a one-pot synthesis of sulfoxides from thiols and alkenes or alkynes under mild, metal-free conditions using N-Fluorobenzenesulfonimide (NFSI) as both a radical initiator and an oxidant. This method prevents over-oxidation to sulfones, showcasing its precision and efficiency in organic synthesis (Zhang et al., 2016).
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of this compound, such as certain benzenesulfonamide derivatives, have been synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activities. These studies explore the effects of substituents on the sulfonamide group, leading to the development of potent and selective COX-2 inhibitors, which are important in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Material Science
This compound and its derivatives find applications in material science, particularly in functionalizing polymeric materials. For instance, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) synthesized through thiol-ene photopolymerization exhibits high solubility in organic solvents and can be deprotected to yield highly soluble polymers, indicating its potential for creating novel materials (Hori et al., 2011).
Environmental Science
In environmental science, compounds similar to this compound are used in developing fluorescent probes for detecting toxic benzenethiols. Such probes enable highly sensitive and selective discrimination of thiophenols over aliphatic thiols, crucial for monitoring environmental pollutants (Wang et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-fluorobenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability, which can have various effects depending on the specific physiological process involved . For instance, in the context of pain perception, activation of GIRK channels could potentially lead to a decrease in pain sensation .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S2/c1-2-14(11-7-8-19(15,16)9-11)20(17,18)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJFLAYIEKGVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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